molecular formula C12H11FN2O2 B13654807 Ethyl 3-amino-5-fluoroquinoline-2-carboxylate

Ethyl 3-amino-5-fluoroquinoline-2-carboxylate

Cat. No.: B13654807
M. Wt: 234.23 g/mol
InChI Key: SEEHZEWVWWDXHV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-fluoroquinoline-2-carboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group at the 3-position, a fluorine atom at the 5-position, and an ethyl ester group at the 2-position of the quinoline ring. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. This method is efficient and widely used for the preparation of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The compound can undergo condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Condensation Reactions: Reagents like aldehydes, ketones, and acids are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while condensation reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Ethyl 3-amino-5-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or receptors involved in critical cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-amino-5-fluoroquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 2-amino-5-fluoroquinoline-3-carboxylate
  • Ethyl 3-amino-6-fluoroquinoline-2-carboxylate
  • Ethyl 3-amino-5-chloroquinoline-2-carboxylate

These compounds share similar core structures but differ in the position and type of substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 3-amino-5-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-9(14)6-7-8(13)4-3-5-10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

SEEHZEWVWWDXHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2F)N

Origin of Product

United States

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